Propionaldehyde 3-nitrophenylhydrazone

Description

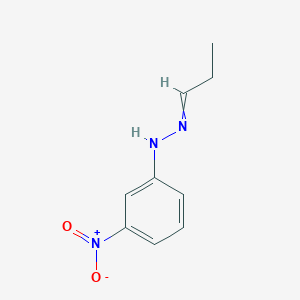

Propionaldehyde 3-nitrophenylhydrazone (CAS: 134271-93-5) is a hydrazone derivative synthesized via the condensation of propionaldehyde (propanal) with 3-nitrophenylhydrazine. This compound is characterized by a nitro group (-NO₂) at the meta position of the phenyl ring, which confers distinct electronic and steric properties. It is primarily utilized in pharmaceutical research as a synthetic intermediate or derivatization agent for carbonyl group analysis .

The compound’s structure stabilizes the reactive aldehyde moiety through hydrazone formation, reducing volatility compared to its parent aldehyde, propionaldehyde (CAS: 123-38-6), which is highly flammable and reactive .

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-nitro-N-(propylideneamino)aniline |

InChI |

InChI=1S/C9H11N3O2/c1-2-6-10-11-8-4-3-5-9(7-8)12(13)14/h3-7,11H,2H2,1H3 |

InChI Key |

CURBJZDRYTXCIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC=NNC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitro-phenyl)-N’-propylidene-hydrazine typically involves the condensation of 3-nitroaniline with propionaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N-(3-nitro-phenyl)-N’-propylidene-hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitro-phenyl)-N’-propylidene-hydrazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

N-(3-nitro-phenyl)-N’-propylidene-hydrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-nitro-phenyl)-N’-propylidene-hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazones derived from aldehydes or ketones with nitrophenyl substituents are widely used in analytical chemistry and drug synthesis. Below is a comparative analysis of propionaldehyde 3-nitrophenylhydrazone with structurally related compounds:

Key Differences and Implications

Substituent Position and Reactivity :

- The 3-nitro group in this compound provides moderate electron-withdrawing effects, enhancing stability while retaining reactivity for nucleophilic additions. In contrast, 2,4-dinitrophenylhydrazones (e.g., CAS 259824-53-8) exhibit stronger electron withdrawal, improving their utility in UV-Vis detection of carbonyl compounds due to intense chromophore absorption .

Carbonyl Source :

- Derivatives like ethyl pyruvate 3-nitrophenylhydrazone (CAS 134747-25-4) incorporate a ketone (pyruvate) instead of an aldehyde, altering solubility and metabolic interactions. Such compounds are preferred in biomarker studies due to their compatibility with biological matrices .

Deuterated Analogues :

- Deuterated variants (e.g., CAS 259824-53-8) serve as internal standards in mass spectrometry, minimizing matrix effects in quantitative analysis. This compound lacks isotopic labeling, limiting its use in high-precision assays .

Chain Length Effects :

- Butyraldehyde-based hydrazones (e.g., CAS 259824-54-9) have longer alkyl chains, increasing hydrophobicity and melting points compared to propionaldehyde derivatives. This makes them suitable for solid-phase extraction techniques .

Physicochemical Properties

- Stability : this compound’s stability exceeds that of propionaldehyde (which polymerizes readily) but is lower than dinitrophenylhydrazones due to fewer electron-withdrawing groups .

- Solubility : The nitro group enhances solubility in polar aprotic solvents (e.g., DMSO), whereas deuterated or dinitro-substituted analogues show preferential solubility in acetonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.